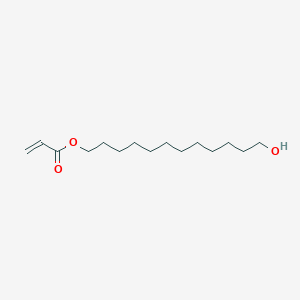
12-Hydroxydodecyl Acrylate (Stabilized)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Hydroxydodecyl Acrylate (Stabilized) is an organic compound with the molecular formula C15H28O3. It is an ester formed from 12-hydroxydodecanol and acrylic acid. This compound is known for its applications in various fields, including polymer chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Hydroxydodecyl Acrylate can be synthesized through the esterification of 12-hydroxydodecanol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of 12-Hydroxydodecyl Acrylate involves similar esterification processes but on a larger scale. Continuous flow reactors and advanced purification techniques are employed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxydodecyl Acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyacrylates, which are used in coatings, adhesives, and other applications.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The acrylate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Polymerization: Poly(12-hydroxydodecyl acrylate) is formed.
Oxidation: 12-Ketododecyl acrylate or 12-carboxydodecyl acrylate.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
12-Hydroxydodecyl Acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 12-Hydroxydodecyl Acrylate involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the creation of hydrogels and other polymeric materials. The hydroxyl group can also participate in hydrogen bonding, enhancing the material’s mechanical properties .
Comparison with Similar Compounds
12-Hydroxydodecyl Methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.
Dodecyl Acrylate: Lacks the hydroxyl group, resulting in different chemical properties.
Uniqueness: 12-Hydroxydodecyl Acrylate is unique due to the presence of both a hydroxyl group and an acrylate group, allowing it to participate in a wider range of chemical reactions and form more diverse polymeric structures compared to its analogs .
Properties
Molecular Formula |
C15H28O3 |
|---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
12-hydroxydodecyl prop-2-enoate |
InChI |
InChI=1S/C15H28O3/c1-2-15(17)18-14-12-10-8-6-4-3-5-7-9-11-13-16/h2,16H,1,3-14H2 |
InChI Key |
NKYRAXWYDRHWOG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



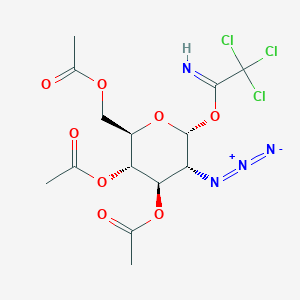
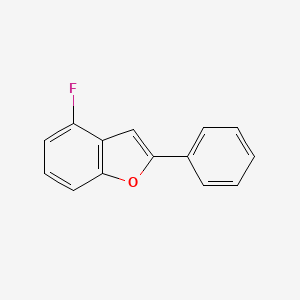
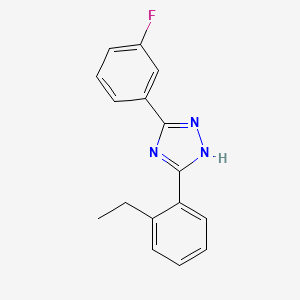
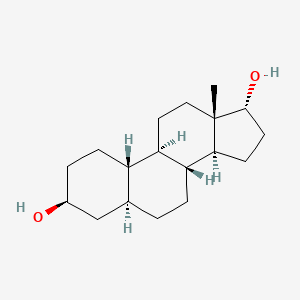
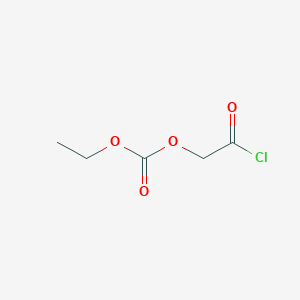
![Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine](/img/structure/B13410837.png)
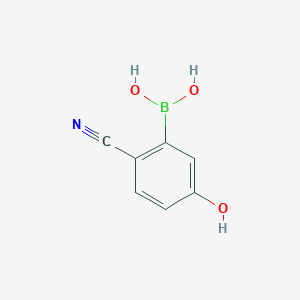
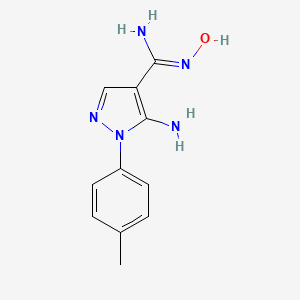
![(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13410867.png)
![4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410871.png)

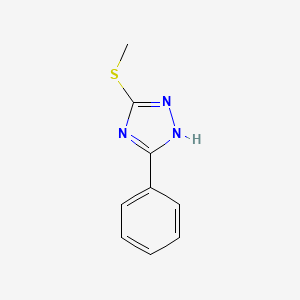
![N-[3-(Methylthio)-1-oxopropyl]glycine](/img/structure/B13410882.png)
